molecular formula C27H23ClF3N3O3S B11684479 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11684479
M. Wt: 562.0 g/mol
InChI Key: XPECQGBCFKSXPN-UHFFFAOYSA-N
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Description

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a trifluoromethylphenyl group, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves multiple steps. One common method includes the reaction of 4-chlorophenyl ethyl ketone with 3-(trifluoromethyl)benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxyphenyl acetic acid and thioamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethylphenyl group, in particular, enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C27H23ClF3N3O3S

Molecular Weight

562.0 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H23ClF3N3O3S/c1-37-22-11-9-20(10-12-22)32-24(35)16-23-25(36)34(21-4-2-3-18(15-21)27(29,30)31)26(38)33(23)14-13-17-5-7-19(28)8-6-17/h2-12,15,23H,13-14,16H2,1H3,(H,32,35)

InChI Key

XPECQGBCFKSXPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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